molecular formula C14H30NO4P B1586485 2-dibutoxyphosphoryl-N,N-diethylacetamide CAS No. 7439-68-1

2-dibutoxyphosphoryl-N,N-diethylacetamide

Cat. No. B1586485
CAS RN: 7439-68-1
M. Wt: 307.37 g/mol
InChI Key: SGGUHCSKZHSULP-UHFFFAOYSA-N
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Description

“N,N-Diethylacetamide” is a chemical compound with the linear formula CH3CON(C2H5)2 . It’s commonly used as a drug solvent .


Molecular Structure Analysis

The molecular weight of “N,N-Diethylacetamide” is 115.17 . The exact molecular structure of “2-dibutoxyphosphoryl-N,N-diethylacetamide” is not available in the search results.


Chemical Reactions Analysis

“N,N-Diethylacetamide” has been used to investigate the spectroscopic properties of certain compounds . The specific chemical reactions involving “2-dibutoxyphosphoryl-N,N-diethylacetamide” are not available in the search results.


Physical And Chemical Properties Analysis

“N,N-Diethylacetamide” has a boiling point of 182-186 °C and a density of 0.925 g/mL at 25 °C . The specific physical and chemical properties of “2-dibutoxyphosphoryl-N,N-diethylacetamide” are not available in the search results.

Scientific Research Applications

In addition, N,N-Dimethylacetamide-based electrolytes have been used to promote the cycling stability of Li–O2 batteries . This is a better lithium metal anode stabilization strategy than using high concentration electrolytes .

  • Particle Size Control of Ferrous Oxalate Dihydrate

  • Separation of Tetravalent Plutonium

  • Promoting the Cycling Stability of Li–O2 Batteries

  • Treatment of N,N-Dimethylacetamide (DMAC) Wastewater

Safety And Hazards

“N,N-Diethylacetamide” is classified as a combustible liquid. It may cause damage to organs through prolonged or repeated exposure. It’s harmful in contact with skin or if inhaled, and it causes serious eye irritation .

properties

IUPAC Name

2-dibutoxyphosphoryl-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30NO4P/c1-5-9-11-18-20(17,19-12-10-6-2)13-14(16)15(7-3)8-4/h5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGUHCSKZHSULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(CC(=O)N(CC)CC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385772
Record name Dibutyl N,N-Diethylcarbamoylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-dibutoxyphosphoryl-N,N-diethylacetamide

CAS RN

7439-68-1
Record name Dibutyl N,N-Diethylcarbamoylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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